![molecular formula C10H17NO B13680850 3-[Dihydro-2H-pyran-4(3H)-ylidene]piperidine](/img/structure/B13680850.png)
3-[Dihydro-2H-pyran-4(3H)-ylidene]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[Dihydro-2H-pyran-4(3H)-ylidene]piperidine is a heterocyclic compound that features both a pyran and a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Dihydro-2H-pyran-4(3H)-ylidene]piperidine typically involves the reaction of dihydropyran with piperidine under specific conditions. One common method involves the use of a catalyst such as molecular iodine to facilitate the reaction . The reaction is typically carried out under solvent-free conditions at ambient temperature, making it a practical and efficient synthesis route .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as chromatography can ensure the removal of any impurities.
化学反応の分析
Types of Reactions
3-[Dihydro-2H-pyran-4(3H)-ylidene]piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyran-4-one derivatives, while reduction can produce tetrahydropyran derivatives .
科学的研究の応用
3-[Dihydro-2H-pyran-4(3H)-ylidene]piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 3-[Dihydro-2H-pyran-4(3H)-ylidene]piperidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial effects .
類似化合物との比較
Similar Compounds
3,4-Dihydro-2H-pyran: A related compound with similar structural features but lacking the piperidine ring.
2,3-Dihydro-4H-pyran: Another isomer with a different arrangement of the double bond.
Uniqueness
3-[Dihydro-2H-pyran-4(3H)-ylidene]piperidine is unique due to the presence of both pyran and piperidine rings, which confer distinct chemical and biological properties.
特性
分子式 |
C10H17NO |
|---|---|
分子量 |
167.25 g/mol |
IUPAC名 |
3-(oxan-4-ylidene)piperidine |
InChI |
InChI=1S/C10H17NO/c1-2-10(8-11-5-1)9-3-6-12-7-4-9/h11H,1-8H2 |
InChIキー |
MKCPLTAAANOOQQ-UHFFFAOYSA-N |
正規SMILES |
C1CC(=C2CCOCC2)CNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



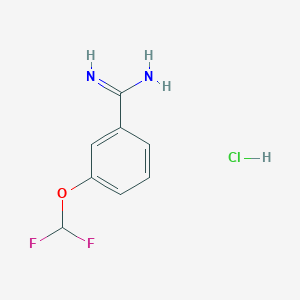
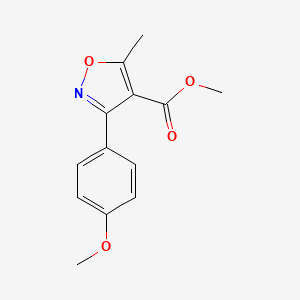
![9-Methoxy-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13680776.png)
![(R)-2-Methyl-N-[2-methyl-4-[N-[1-(4-piperidyl)ethyl]sulfamoyl]phenyl]benzamide](/img/structure/B13680779.png)
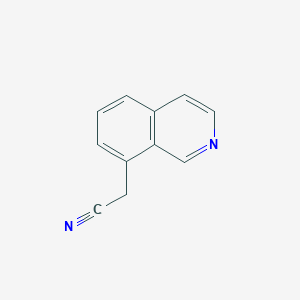
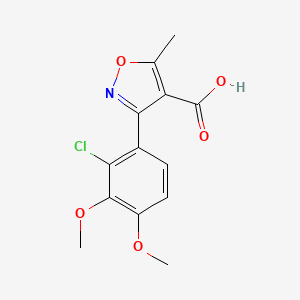
![Ethyl 4-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B13680800.png)


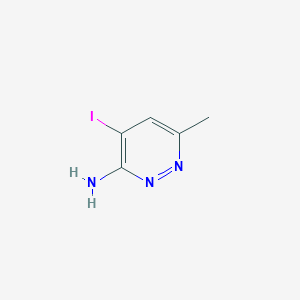
![3-Bromo-5-nitrobenzo[b]thiophene 1,1-dioxide](/img/structure/B13680835.png)
![3-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13680840.png)
![2-[2,6-Dimethoxy-4-[7-(1-methyl-4-pyrazolyl)imidazo[1,2-a]pyridin-3-yl]phenyl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B13680842.png)
